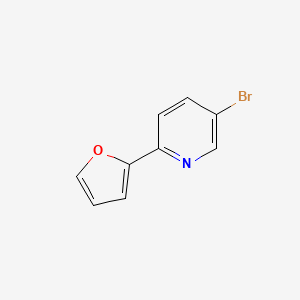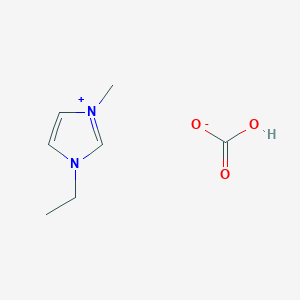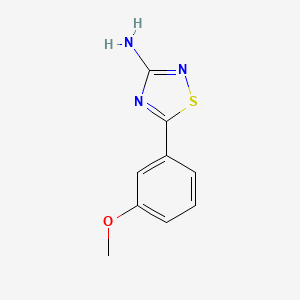![molecular formula C7H6N4 B3196011 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile CAS No. 947305-16-0](/img/structure/B3196011.png)
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused pyrrole and pyrimidine ring system, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of pyrrole derivatives with appropriate nitrile-containing reagents under specific conditions . For instance, the reaction of delta-valerolactone with methyl thiocyanate in the presence of trifluoromethanesulfonic anhydride can yield the desired pyrrolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability . Additionally, the use of robust catalysts and environmentally friendly solvents is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the pyrrole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, methyl thiocyanate, and 3-chloroperoxybenzoic acid . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield bismethylsulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine scaffold .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine: This compound has a similar fused ring structure but includes an oxygen atom in the pyrimidine ring.
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine: This derivative features additional methyl groups, which can influence its biological activity and chemical properties.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile is unique due to its specific nitrile functional group, which can participate in various chemical reactions and enhance its biological activity . This makes it a versatile compound for drug discovery and other scientific applications .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-1-7-10-3-5-2-9-4-6(5)11-7/h3,9H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGULKVWYPKGQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672042 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947305-16-0 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3195975.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3195983.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3196006.png)




